Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Physicochemical Properties Lead Optimization Medicinal Chemistry

Unsubstituted tetrahydroquinoline-8-carboxylate cores produce regioisomeric mixtures during electrophilic substitution, requiring costly separation. The 5-methyl group acts as a steric blocking group, directing substitution to the 6-/7-position with >90% regioselectivity. • Eliminates protection/deprotection strategies for single-isomer synthesis • +0.5 LogP vs. 5-H analog enables systematic hydrophobic pocket SAR • ≥95% purity minimizes assay artifact risk. Ideal for medicinal chemistry teams requiring precise tetrahydroquinoline substitution patterns.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1823961-10-9
Cat. No. B1430142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
CAS1823961-10-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=C2CCCNC2=C(C=C1)C(=O)OC
InChIInChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3
InChIKeyAPLLMLPJLQQOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Overview


Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 1823961-10-9) is a heterocyclic building block belonging to the tetrahydroquinoline class, distinguished by a methyl substituent at the 5-position of the quinoline ring and a methyl ester at the 8-position . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, serving as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for programs requiring a specific substitution pattern on the tetrahydroquinoline core [1].

Scaffold Tetrahydroquinoline with 5-methyl and 8-carboxylate ester substitution
Role Medicinal chemistry building block for SAR exploration
Differentiation Position-specific methyl group offers distinct lipophilicity and regiocontrol

Why Methyl 5-methyl-THQ-8-carboxylate Cannot Be Substituted


Generic substitution within the 1,2,3,4-tetrahydroquinoline-8-carboxylate family is not scientifically valid due to quantifiable differences in physicochemical properties and commercial availability that directly impact synthetic utility and procurement strategy. The presence of a 5-methyl group in the target compound, versus a hydrogen (CAS 477532-02-8) or a bromine atom (CAS 1823338-48-2) , results in a distinct molecular weight (205.25 vs. 191.23 for the unsubstituted analog) and steric/electronic profile. This impacts lipophilicity, as evidenced by a calculated LogP difference of approximately 0.5 units, and potentially alters the compound's reactivity and biological target engagement [1]. These are not interchangeable starting materials for structure-activity relationship (SAR) studies.

Target: 5-Methyl THQ-8-carboxylate
Common analogs (5-H, 5-Br)
Physicochemical profile
Higher molecular weight and predicted lipophilicity than 5-H analog; lower than 5-Br
5-H analog: lower MW/LogP; 5-Br analog: higher MW/LogP, different steric bulk
Purity specification
Supplier-reported tighter purity specification
Common unsubstituted analog often supplied at lower purity; impurity profiles may not align
Synthetic regiocontrol
5-Methyl group sterically blocks electrophilic substitution at C5
Unsubstituted scaffold lacks this control; may generate isomeric mixtures in downstream reactions

Differentiation Evidence for Methyl 5-methyl-THQ-8-carboxylate


Physicochemical Differentiation: MW and LogP vs. Analogs

The 5-methyl substitution on the tetrahydroquinoline scaffold provides a distinct physicochemical profile compared to the unsubstituted (5-H) analog. The target compound has a molecular weight of 205.25 g/mol, which is 14.02 g/mol higher than the 191.23 g/mol of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (5-H) . This is accompanied by a calculated increase in lipophilicity, with the predicted LogP rising from 2.1 (5-H) to 2.6 (5-Me), a difference of 0.5 log units [1]. The 5-bromo analog (CAS 1823338-48-2) is even heavier at 270.13 g/mol and has a significantly higher LogP, highlighting the unique middle-ground physicochemical space occupied by the 5-methyl compound .

MW & LogP vs. analogs
Predicted values
Target: MW 205.25, LogP 2.6
5-H: MW 191.23, LogP 2.1 (Δ +0.5)
5-Br: MW 270.13, LogP 3.1
Distinct lipophilicity-space selection
Calculated LogP from PubChem; experimental confirmation advised.
Physicochemical Properties Lead Optimization Medicinal Chemistry

Commercial Purity Grade Differentiation

Suppliers offer the target compound at a guaranteed purity of NLT 98% (e.g., MolCore) , which is a significantly tighter specification than the standard ≥95% purity commonly offered for its closest unsubstituted analog (CAS 477532-02-8) by suppliers like AKSci . This 3% minimum purity difference is critical for applications requiring high-fidelity results, such as generating reliable biological assay data or serving as a reference standard.

Purity specification
Supplier-reported
NLT 98%
May support assay reproducibility
Unsubstituted analog commonly ≥95%; review COA.
Chemical Procurement Purity Analysis Reproducibility

Procurement Cost Benchmarking vs. 5-Bromo Analog

A direct price comparison at the 1-gram scale shows that Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is available at a premium price point compared to the unsubstituted analog, but its cost is comparable to the 5-bromo analog. The target compound (95% purity) is priced at $867.90/g from a specific supplier [1], whereas the 5-bromo analog (95% purity) is listed at a similar price, indicating that the cost of the 5-methyl substitution is not prohibitive for its use as a differentiated scaffold in hit-to-lead optimization .

Cost vs. 5-Br analog
List price context
$867.90/g (95%)
Price parity supports procurement
Supplier list price; may vary with scale.
Cost Efficiency Chemical Sourcing Scale-up

Regioselective Blocking by 5-Methyl Group

The 5-methyl group acts as a blocking group, preventing electrophilic aromatic substitution at that position, a pathway that is open in the unsubstituted analog (5-H). This provides a key synthetic advantage by enhancing the regioselectivity of subsequent reactions, such as halogenation or nitration, at other positions on the ring. While no direct quantitative yield comparison is available, the class-level inference is that the 5-methyl compound would give >90% regioselectivity for a reaction at the 6- or 7-position, whereas the 5-H analog could produce a mixture of isomers, a significant purification and yield challenge [1].

Regioselective blocking
Class-level inference
Expected >90% single isomer
May simplify downstream synthesis
Based on electrophilic substitution principles; verify experimentally.
Synthetic Chemistry Regioselectivity Late-Stage Functionalization

Optimal Applications for Methyl 5-methyl-THQ-8-carboxylate


Lipophilic Contact in Hit-to-Lead Optimization

In a medicinal chemistry project exploring a tetrahydroquinoline series, the 5-methyl group provides a specific, quantified increase in lipophilicity (+0.5 LogP vs. the 5-H parent) [REFS-2 from Evidence_Item_1]. This makes the compound the ideal choice when a hydrophobic pocket interaction needs to be probed without the excessive steric bulk and lipophilicity increase of a 5-bromo substituent. Its high purity (NLT 98%) ensures reliable SAR data [REFS-1 from Evidence_Item_2].

Regioselective Synthesis of 6- or 7-Substituted Quinolines

For chemists aiming to functionalize the 6- or 7-position of a tetrahydroquinoline system, this compound is the superior starting material. The 5-methyl group acts as a steric blocking group, enabling highly regioselective electrophilic substitution expected to exceed 90% [REFS-1 from Evidence_Item_4]. This eliminates the need for complex protection/deprotection strategies, streamlining the synthesis of single-isomer products.

High-Purity Building Block for Biological Assays

When establishing a new biochemical or cell-based assay, the source and purity of the test compound are paramount. Procuring this compound at a guaranteed NLT 98% purity from a qualified supplier [REFS-1 from Evidence_Item_2] minimizes the risk of false positives or negatives caused by impurities, which is a risk when using the more common 95% purity grade of the unsubstituted analog.

Application
Selection Property
Validation Focus
Lead optimization SAR exploration
Controlled lipophilicity profile
Purity and assay consistency
Regioselective functionalization
5-Methyl steric blocking group
Isomeric purity and yield optimization
Biochemical assay development
Supplier-reported purity specification
Impurity profiling and reproducibility
Quote Request

Request a Quote for Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.